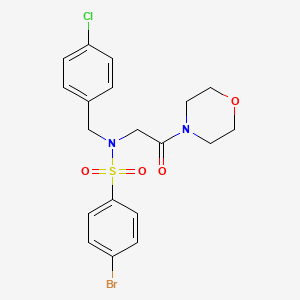![molecular formula C16H24N2O B4675960 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4675960.png)
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide
描述
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. PPAP is a member of the phenylpropylamine family of compounds, which includes amphetamines and phenylethylamines. Unlike amphetamines, PPAP does not have any significant stimulant effects and is not known to be addictive.
作用机制
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide is believed to work by increasing the activity of the dopamine and norepinephrine systems in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide also appears to increase the release of these neurotransmitters from presynaptic neurons.
Biochemical and physiological effects:
In addition to its effects on neurotransmitter systems, 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has been found to have antioxidant properties and to increase mitochondrial function. It has also been shown to increase glucose uptake in cells, which could have potential implications for the treatment of diabetes.
实验室实验的优点和局限性
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has several advantages as a research tool, including its low toxicity and lack of addictive potential. However, it is important to note that 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has not been extensively studied in humans, and its long-term effects are not well understood.
未来方向
Future research on 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It could also be studied for its potential as a neuroprotective agent in conditions such as Parkinson's disease and traumatic brain injury. Additionally, further research could be conducted to better understand the mechanism of action of 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide and to develop more effective synthesis methods.
科学研究应用
2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has been studied for its potential as a cognitive enhancer, particularly in the areas of memory and learning. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in attention and motivation. 2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
属性
IUPAC Name |
2-phenyl-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-16(14-15-8-3-1-4-9-15)17-10-7-13-18-11-5-2-6-12-18/h1,3-4,8-9H,2,5-7,10-14H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKUBJJZLVCPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(piperidin-1-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4675892.png)
![4-[(5-propyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675904.png)

![N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4675913.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4675921.png)
![3-methyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675925.png)

![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
![N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide](/img/structure/B4675969.png)

